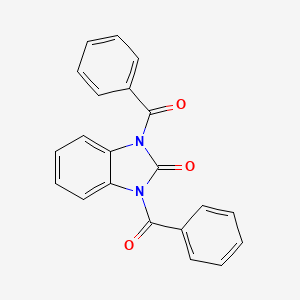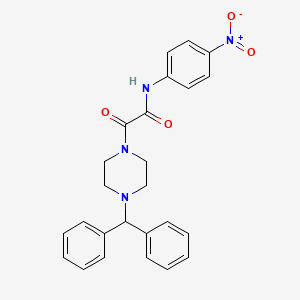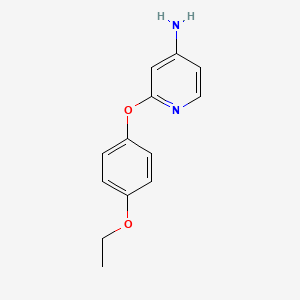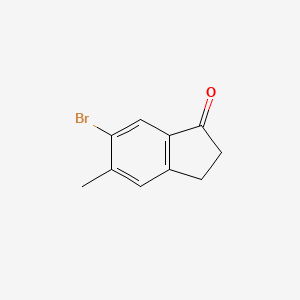
3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a boronate ester group. The boronate ester group is derived from boric acid and contains a boron atom . This compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a pyridine derivative with a boron-containing compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a boronate ester group. The boronate ester group is attached to the pyridine ring at the 4-position . The boron atom in the boronate ester group is bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, it could undergo borylation, hydroboration, and coupling reactions . The specific reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it could have a certain refractive index, boiling point, and density .Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in the development of new pharmaceuticals due to their diverse biological activities. For example, pyridine-based compounds have been explored for their roles as kinase inhibitors, with various patents covering a broad range of kinase targets. These compounds often interact with kinases through multiple binding modes, showcasing the versatility of the pyridine scaffold in drug design (Wenglowsky, 2013).
Organic Synthesis and Catalysis
In the realm of organic synthesis, pyridine and its derivatives serve as key intermediates and catalysts. The structure of pyridine allows for the development of complex organic molecules, utilized in a wide array of synthetic applications. Studies have highlighted the importance of pyridine derivatives in the synthesis of bioactive molecules, where they often act as ligands in catalytic reactions, thus facilitating efficient synthesis routes (Marsais & Quéguiner, 1983).
Mecanismo De Acción
Target of Action
The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a boronic ester, which are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . .
Mode of Action
Boronic esters like “this compound” are typically used as reagents in organic synthesis. They can react with various organic compounds in the presence of a catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Boronic esters are often used in the synthesis of pharmaceuticals and biologically active compounds .
Pharmacokinetics
As a boronic ester, it may be metabolized in the body to release boronic acid .
Result of Action
Compounds synthesized using boronic esters can have a wide range of biological activities .
Action Environment
The action of “this compound” would likely be influenced by factors such as pH and the presence of other compounds that can react with boronic esters .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYPVKJJSCBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)




![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)



![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)
